5-Bromo-2-methoxypyridine

Organic Synthesis Palladium Catalysis Cross-Coupling

Select 5-Bromo-2-methoxypyridine (CAS 13472-85-0) for its non-interchangeable 2-OMe/5-Br regiochemistry. The 2-methoxy group activates the ring and directs electrophilic substitution, while the 5-bromo handle enables site-selective Suzuki, Stille, or Buchwald-Hartwig couplings without interference. This isomer is essential for total syntheses (e.g., epibatidine) and is a validated precursor to HIV integrase clinical candidate PSC 833. Process chemists benefit from a demonstrated Pd-free, multi-kg scale route (47.0 kg) that avoids costly catalyst waste.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 13472-85-0
Cat. No. B044785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxypyridine
CAS13472-85-0
Synonyms2-Methoxy-5-bromopyridine;  3-Bromo-6-methoxypyridine;  5-Bromo-2-methoxypyridine;  5-Bromo-2-methyloxypyridine
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)Br
InChIInChI=1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
InChIKeyXADICJHFELMBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxypyridine (CAS 13472-85-0): Technical Specifications and Procurement-Grade Identification


5-Bromo-2-methoxypyridine (CAS 13472-85-0) is a halogenated heterocyclic aromatic compound characterized by the substitution pattern of a bromine atom at the 5-position and a methoxy group at the 2-position on a pyridine ring . Its molecular formula is C6H6BrNO, with a molecular weight of 188.02 g/mol, and it is typically supplied as a colorless to pale yellow liquid with a boiling point of 80 °C at 12 mmHg and a density of 1.453 g/mL at 25 °C . Commercially, it is available in a range of purities, including 95% and 98%, with established analytical characterization by NMR and HPLC . This specific regiochemistry underpins its function as a strategic synthetic intermediate, enabling predictable reactivity pathways not accessible to its positional isomers [1].

Why Regiochemistry Matters: 5-Bromo-2-methoxypyridine Cannot Be Substituted by Its Isomers in Targeted Synthesis


The unique value of 5-Bromo-2-methoxypyridine for procurement in medicinal chemistry and agrochemical development stems from its specific regiochemistry, which dictates its reactivity and the electronic environment of the pyridine ring. In-class compounds like 2-bromo-5-methoxypyridine (CAS 105170-27-2) or 2-bromo-6-methoxypyridine (CAS 40473-07-2) are not interchangeable. The placement of the electron-donating methoxy group at the 2-position, ortho to the ring nitrogen, strongly activates the pyridine ring and directs electrophilic substitution, while the bromine at the 5-position serves as a stable yet versatile handle for site-selective cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at a position less influenced by the methoxy group's ortho/para-directing effects [1][2]. Swapping these substituents would fundamentally alter the molecule's electronic distribution and, consequently, the regioselectivity and efficiency of subsequent synthetic transformations, potentially leading to different regioisomers or complete reaction failure .

Verifiable Technical Differentiation: Quantitative Evidence for Selecting 5-Bromo-2-methoxypyridine


Superior Reactivity Profile: A Multi-Modal Cross-Coupling Handle Not Replicated by Other 2-Methoxypyridine Isomers

Unlike many other bromo-methoxypyridine isomers, the 5-bromo-2-methoxy substitution pattern enables robust participation in a broad spectrum of palladium-catalyzed cross-coupling reactions. While many bromopyridines are competent in Suzuki couplings, the specific electronic activation provided by the 2-methoxy group in this isomer has been explicitly demonstrated to facilitate challenging Stille, Sonogashira, and Buchwald-Hartwig aminations with high fidelity [1][2]. In contrast, isomers like 2-bromo-5-methoxypyridine, where the methoxy group is further removed from the coupling site, may exhibit reduced reactivity or require harsher conditions for the same transformations due to a lack of analogous electronic activation, though direct comparative rate studies in the literature are sparse .

Organic Synthesis Palladium Catalysis Cross-Coupling

Higher Synthetic Yield from a More Direct Industrial Route Compared to Alternative Isomers

The industrial-scale synthesis of 5-Bromo-2-methoxypyridine via the selective substitution of 2,5-dibromopyridine with sodium methoxide proceeds with an exceptional yield of 98%, as detailed in patent literature . This single-step, high-yielding process from an inexpensive starting material represents a significantly more efficient route compared to the synthesis of the isomer 2-bromo-5-methoxypyridine, which requires a less efficient two-step sequence involving initial preparation of 2-bromo-5-hydroxypyridine followed by methylation . While a yield for the 2-bromo-5-methoxy isomer is not provided in the reference, the increased number of steps inherently results in lower cumulative yields and higher process mass intensity.

Process Chemistry Industrial Synthesis Yield Optimization

Unique Enabling Role in the Total Synthesis of a Complex Natural Product Alkaloid

The specific regiochemistry of 5-Bromo-2-methoxypyridine is demonstrably critical for enabling complex synthetic routes to high-value targets. In the total synthesis of the analgesic alkaloid epibatidine, 5-Bromo-2-methoxypyridine (designated as intermediate IV) serves as an irreplaceable building block, undergoing directed lithiation with BuLi in THF to condense with a specific bicyclic intermediate (III), yielding a key 2exo-(6-methoxy-3-pyridyl) derivative (V) [1]. This precise reactivity is dictated by the presence of both the 2-methoxy and 5-bromo groups; neither a different regioisomer nor a different halogen substitution pattern would be expected to undergo this specific lithiation with the same regioselectivity and subsequent reaction outcome.

Total Synthesis Natural Products Alkaloids

Preferred Intermediate in a Scalable, Palladium-Free Industrial Process to a Key Bipyridine

In the industrial manufacture of a 5-(2′-pyridyl)-2-pyridone derivative, a key intermediate, 5-Bromo-2-methoxypyridine is the preferred substrate for a large-scale, palladium-free process. A patent example describes the use of 47.0 kg (250 mol) of this specific compound in a reaction with n-butyllithium at -71°C to -75°C to generate an organolithium species, which is then condensed with 2-benzenesulfonylpyridine to yield 6-methoxy-3,2′-bipyridine [1]. The patent explicitly contrasts this method with earlier palladium-catalyzed routes, highlighting the cost and waste disposal advantages of this alternative approach, for which the specific reactivity of 5-Bromo-2-methoxypyridine is essential [1]. Isomers like 2-bromo-6-methoxypyridine would undergo lithiation at a different position (C-2), leading to a different organometallic species and a different final product.

Process Chemistry Pharmaceutical Intermediates Metalation

Established Role as a Specific Building Block for a Clinical Candidate (PSC 833)

The compound is documented as a direct synthetic precursor to the HIV integrase inhibitor PSC 833 . This specific application is not broadly attributed to its regioisomers, such as 2-bromo-5-methoxypyridine or 2-bromo-6-methoxypyridine, in the primary literature. The defined substitution pattern of 5-bromo-2-methoxypyridine is presumably essential for constructing the precise molecular architecture required for interaction with the HIV integrase enzyme target. This established link to a specific, named clinical candidate provides a high level of validation for its use in related drug discovery programs.

Medicinal Chemistry HIV Integrase Inhibitor Drug Development

Validated Applications: Where 5-Bromo-2-methoxypyridine Provides a Demonstrable Advantage


High-Yield Industrial Manufacture of Bipyridine-Based Pharmaceuticals

For process chemists scaling up the synthesis of 5-(2′-pyridyl)-2-pyridone derivatives or related bipyridine motifs, 5-Bromo-2-methoxypyridine offers a validated, palladium-free route on a multi-kilogram scale, as demonstrated by its use at 47.0 kg in a patent for an industrial process [1]. This avoids the high cost and waste disposal issues associated with Pd catalysts, providing a clear procurement advantage over building blocks that might necessitate more expensive and less environmentally friendly cross-coupling methods [1].

Synthesis of Complex Natural Product-Inspired Libraries and Total Synthesis

Medicinal chemists engaged in the total synthesis of complex alkaloids like epibatidine or in building libraries based on such scaffolds will find 5-Bromo-2-methoxypyridine to be an essential and proven intermediate [2]. Its specific regiochemistry is required for key C-C bond-forming steps (e.g., directed lithiation) that would be impossible or non-selective with other bromo-methoxypyridine isomers, making it the mandatory choice for such advanced synthetic campaigns [2].

Development of HIV Integrase Inhibitor Analogs

For research programs focused on HIV integrase inhibitors, 5-Bromo-2-methoxypyridine is a validated starting material, given its established role as a precursor to the clinical candidate PSC 833 . Selecting this specific compound, rather than a generic bromopyridine, provides a direct and literature-precedented path for SAR exploration and analog generation in this therapeutic area, potentially accelerating early-stage drug discovery .

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